molecular formula C23H18N4 B13100911 [1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl- CAS No. 924309-58-0

[1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl-

Cat. No.: B13100911
CAS No.: 924309-58-0
M. Wt: 350.4 g/mol
InChI Key: PVLFNRXHTBYJGB-UHFFFAOYSA-N
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Description

The compound [1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl- is a triazolopyrimidine derivative characterized by a fused bicyclic core with three phenyl substituents at positions 3, 5, and 7, along with partial saturation at the 6,7-positions. The dihydro moiety and bulky triphenyl groups likely influence its conformational flexibility, electronic properties, and intermolecular interactions, making it a candidate for pharmaceutical and materials science applications .

Properties

CAS No.

924309-58-0

Molecular Formula

C23H18N4

Molecular Weight

350.4 g/mol

IUPAC Name

3,5,7-triphenyl-6,7-dihydrotriazolo[1,5-a]pyrimidine

InChI

InChI=1S/C23H18N4/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)27-23(24-20)22(25-26-27)19-14-8-3-9-15-19/h1-15,21H,16H2

InChI Key

PVLFNRXHTBYJGB-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=C(N=N2)C3=CC=CC=C3)N=C1C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Classical Cyclization Approach

  • Starting Materials: The synthesis typically starts from 3,5,7-triphenyl-substituted precursors such as substituted pyrimidines or amidines and azide-containing compounds.
  • Cyclization Reaction: Intramolecular cyclization via azide and nitrile or amidine groups leads to the formation of the triazole ring fused onto the pyrimidine core.
  • Reaction Conditions: Mild heating in polar solvents or solvent-free conditions is common, sometimes catalyzed by acids or metal complexes to promote ring closure.
  • Example: A reported synthesis involves the reaction of 2-azido-3-aryl-N-(2-oxo-1,2-disubstituted ethyl)-N-(prop-2-yn-1-yl)propanamides at room temperature, followed by intramolecular Huisgen cycloaddition to yield the fused triazolopyrimidine system.

Catalytic Methods Using Metal Complexes

  • Catalysts: Schiff base zinc(II) complexes supported on magnetite nanoparticles have been used to catalyze the synthesis of triazolopyrimidines under mild, solvent-free conditions.
  • Procedure: The catalyst facilitates the condensation of aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole to form triazolopyrimidine derivatives with yields ranging from 40% to 96%.
  • Advantages: This method offers reusability of the catalyst, mild reaction conditions (around 60 °C), and good yields.

Multi-Component Reactions (Ugi Reaction)

  • One-Step Synthesis: The Ugi four-component reaction has been adapted to prepare tetrahydrotriazolo[1,5-a]pyrazines, which are structurally related fused heterocycles.
  • Mechanism: Formation of Ugi adducts containing azide and alkyne motifs allows intramolecular 1,3-dipolar cycloaddition to form the fused triazolopyrimidine system.
  • Benefits: This approach allows rapid assembly of complex fused heterocycles in a single step at room temperature.

Reaction Conditions and Yields

Method Key Reagents/Precursors Catalyst/Conditions Yield Range (%) Notes
Classical Cyclization Azido-substituted amidines or pyrimidines Mild heating, polar solvents or neat Moderate to High Intramolecular Huisgen cycloaddition
Schiff Base Zn(II) Catalysis Aldehydes, acetoacetanilide, 3-amino-1,2,4-triazole Schiff base Zn(II) on magnetite nanoparticles, 60 °C, solvent-free 40–96 Reusable catalyst, environmentally friendly
Ugi Multi-Component Reaction Azide, alkyne, amine, aldehyde components Room temperature, one-step reaction Moderate Rapid synthesis of fused triazolopyrimidines

Detailed Research Findings

  • Structural Confirmation: The synthesized compounds have been characterized by NMR (1H, 13C), LC-MS, and elemental analysis confirming the formation of the triazolopyrimidine core with phenyl substituents.
  • Spectroscopic Data: For example, 1H NMR spectra show aromatic proton signals consistent with triphenyl substitution and characteristic chemical shifts for the triazolopyrimidine ring protons.
  • Catalyst Efficiency: The Schiff base zinc(II) complex catalyst shows structural flexibility (tetrahedral to square planar) enabling efficient catalysis of the cyclization reaction.
  • Synthetic Versatility: The methods allow the introduction of various substituents on the phenyl rings, enabling structure-activity relationship studies for pharmaceutical applications.

Summary Table of Preparation Methods

Aspect Classical Cyclization Schiff Base Zn(II) Catalysis Ugi Multi-Component Reaction
Reaction Type Intramolecular Huisgen cycloaddition Catalyzed condensation and cyclization Multi-component condensation and cycloaddition
Temperature Mild heating (often 60–100 °C) 60 °C, solvent-free Room temperature
Catalyst Often acid or none Schiff base zinc(II) complex on magnetite None (multi-component reagents)
Yield Range Moderate to high 40–96% Moderate
Scalability Moderate High (reusable catalyst) Moderate
Advantages Well-established, straightforward Environmentally friendly, reusable catalyst Rapid, one-step synthesis
Limitations May require purification steps Catalyst preparation required Limited to compatible substrates

Chemical Reactions Analysis

Types of Reactions

3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole-pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazole-pyrimidine core.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of [1,2,3]Triazolo[1,5-a]pyrimidine exhibit significant antimicrobial properties. A study demonstrated that certain derivatives inhibited the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of nucleic acid synthesis in microbial cells.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of [1,2,3]Triazolo[1,5-a]pyrimidine derivatives. For instance:

  • Case Study : A derivative was tested against human cancer cell lines (e.g., HeLa and MCF-7), showing IC50 values in the low micromolar range. The compound induced apoptosis via the mitochondrial pathway.
Cell Line IC50 (µM) Mechanism of Action
HeLa5.4Mitochondrial apoptosis
MCF-74.8Cell cycle arrest

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibited the production of pro-inflammatory cytokines in activated macrophages.

Photovoltaic Materials

Recent advancements have explored the use of [1,2,3]Triazolo[1,5-a]pyrimidine in organic photovoltaic devices. Its unique electronic properties allow it to act as an effective charge transport material.

Polymer Chemistry

In polymer science, this compound serves as a building block for creating novel polymers with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 3,5,7-Triphenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Triazolopyrimidine Derivatives

Compound Substituents Saturation Key Features
Target Compound 3,5,7-Triphenyl 6,7-Dihydro Bulky aromatic groups, partial saturation
5,7-Diphenyl-dptp () 5,7-Diphenyl Fully Aromatic π-π stacking mimics DNA base pairing
5,7-Dichloro () 5,7-Dichloro Fully Aromatic Electrophilic reactivity, higher toxicity
5-Amino-7-phenyl () 5-Amino, 7-Phenyl 4,7-Dihydro Amino group enables H-bonding
  • Aromatic vs. Dihydro Cores : Fully aromatic derivatives (e.g., 5,7-diphenyl-dptp) exhibit stronger π-π interactions, critical for biological recognition . The dihydro moiety in the target compound may enhance solubility or alter binding kinetics compared to fully saturated analogs .
  • Chloro or amino substituents introduce reactivity or hydrogen-bonding capabilities .

Biological Activity

The compound [1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl- (CAS No. 824394-80-1) is a member of the triazolopyrimidine class. This heterocyclic compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound consists of a triazole ring fused with a pyrimidine ring and substituted with phenyl groups at positions 3, 5, and 7.

  • Molecular Formula : C23H18N4
  • Molecular Weight : 350.4 g/mol
  • IUPAC Name : 3,5,7-triphenyl-6,7-dihydrotriazolo[1,5-a]pyrimidine
  • Canonical SMILES : C1C(N2C(=C(N=N2)C3=CC=CC=C3)N=C1C4=CC=CC=C4)C5=CC=CC=C5

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. One common method is the intramolecular azide-alkyne cycloaddition. The reaction can be catalyzed by copper or ruthenium catalysts to enhance yield and purity.

Antimicrobial Activity

Research has shown that triazolopyrimidines exhibit significant antimicrobial properties. For example:

  • In vitro studies indicated that derivatives of triazolopyrimidine can inhibit the growth of various bacterial strains.
  • A study reported that certain derivatives demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibacterial agents.

Anti-inflammatory Effects

Compounds containing the triazole moiety have been linked to anti-inflammatory activities:

  • A recent investigation highlighted that derivatives could inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). The synthesized compounds showed IC50 values ranging from 0.84 µM to higher concentrations depending on the specific derivative tested .
CompoundIC50 (µM)Mechanism
Compound A0.84Inhibition of TNF-α
Compound B2.6COX-2 inhibition
Compound C4.86FLAP inhibition

Anticancer Properties

The compound also exhibits promising anticancer activity:

  • Studies have demonstrated that triazolopyrimidine derivatives can induce apoptosis in various cancer cell lines by interfering with cellular signaling pathways.
  • For instance, one study noted that specific derivatives led to a significant reduction in cell viability in HeLa cells, indicating potential for therapeutic applications in cancer treatment .

The biological activity of [1,2,3]Triazolo[1,5-a]pyrimidine primarily involves its interaction with enzymes and receptors:

  • The compound can bind to active sites of enzymes, inhibiting their activity and preventing substrate access.
  • It may also modulate receptor activities affecting cellular signaling pathways critical for inflammation and cancer progression.

Study on Anti-inflammatory Activity

A comprehensive study assessed various derivatives for their anti-inflammatory properties:

  • Researchers synthesized multiple triazolopyrimidine analogs and evaluated their effects on cytokine production in LPS-stimulated macrophages.
  • Results indicated that some compounds significantly reduced levels of pro-inflammatory cytokines while maintaining low toxicity profiles.

Anticancer Efficacy Assessment

Another study focused on the anticancer potential:

  • A series of experiments were conducted using different cancer cell lines where the derivatives were tested for cytotoxic effects.
  • The findings revealed that certain compounds exhibited IC50 values as low as 12 µM against breast cancer cells, indicating strong anticancer potential.

Q & A

Q. What are the common synthetic methodologies for preparing [1,2,3]triazolo[1,5-a]pyrimidine derivatives?

Answer: The synthesis typically involves cyclocondensation of 3-amino-1,2,4-triazoles with carbonyl-containing substrates (e.g., β-oxo esters, malononitriles) or heterocyclic amines. Key methods include:

  • Multi-component reactions : Combining 3-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate under catalytic conditions (e.g., dimethylformamide) yields high-purity products .
  • Ring-closure strategies : Reaction with α,β-unsaturated ketones or malonic acid derivatives forms the fused triazolopyrimidine core .
  • Mechanochemical synthesis : Ball-milling techniques enable solvent-free, green synthesis using amino-substituted triazoles and carbonyl compounds .
    Characterization relies on NMR, FT-IR, and mass spectrometry to confirm regioselectivity and purity .

Q. How is the antitumor activity of [1,2,3]triazolo[1,5-a]pyrimidine derivatives evaluated experimentally?

Answer: Anticancer activity is assessed via:

  • In vitro screening : Compounds are tested against the NCI-60 cancer cell line panel. For example, thieno-fused derivatives showed selective activity against Renal Cancer UO-31 (GP = 81.85%) .
  • Dose-response assays : EC50 values are determined for lead compounds.
  • Selectivity analysis : Compare growth inhibition between cancer and normal cell lines to identify selective agents .
    Structural modifications (e.g., thieno vs. aryl fusion) significantly impact activity, with thieno derivatives outperforming quinazoline analogs .

Advanced Research Questions

Q. How can computational methods optimize the design of triazolopyrimidine-based energetic materials?

Answer: Density functional theory (DFT) calculations are critical for:

  • Heat of formation (HOF) prediction : Determines energy content and detonation performance. Group contribution methods or atomization energy schemes (e.g., B3LYP/6-31G*) are used .
  • Electronic structure analysis : Frontier molecular orbitals (HOMO/LUMO) predict stability and reactivity.
  • Detonation parameters : Chapman-Jouguet equations estimate detonation velocity (D) and pressure (P) using HOF and crystal density .
    For example, nitro-substituted triazolopyrimidines (Group B/C) showed promising HOF values for high-energy material applications .

Q. What strategies resolve contradictions in biological activity data for structurally similar triazolopyrimidines?

Answer: Discrepancies (e.g., thieno-fused vs. quinazoline derivatives ) are addressed via:

  • Structural-activity relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing groups at C-5/C-7) to isolate activity drivers.
  • Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity for specific receptors (e.g., sigma receptors, BACE1) .
  • Metabolic stability testing : Assess pharmacokinetic differences (e.g., CYP450 metabolism) that may mask intrinsic activity .

Q. How can green chemistry principles improve the scalability of triazolopyrimidine synthesis?

Answer:

  • Mechanochemistry : Ball-milling replaces solvent-based reactions, reducing waste and reaction time (e.g., three-component synthesis in <2 hours) .
  • Catalyst optimization : Non-toxic additives like TMDP (tetramethylenedisulfotetramine) in ethanol/water mixtures enhance yields while avoiding hazardous piperidine .
  • Flow chemistry : Continuous-flow reactors enable large-scale production with precise temperature control and reduced side reactions .

Methodological Recommendations

  • Synthetic Challenges : Optimize regioselectivity using steric/electronic directing groups (e.g., phenyl at C-3) .
  • Biological Testing : Combine in vitro assays with in vivo xenograft models for translational validation .
  • Data Reproducibility : Validate computational predictions with experimental HOF measurements (e.g., bomb calorimetry) .

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